1-[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(3-Fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazole ring, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group is introduced via a sulfonylation reaction using a suitable sulfonyl chloride reagent.
Formation of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
1-[1-(3-Fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluorobenzenesulfonyl)pyrrolidine: Lacks the triazole and methoxymethyl groups.
4-(Methoxymethyl)-1H-1,2,3-triazole: Lacks the pyrrolidine and fluorobenzenesulfonyl groups.
Uniqueness: 1-[1-(3-Fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-10-12-8-19(17-16-12)13-5-6-18(9-13)23(20,21)14-4-2-3-11(15)7-14/h2-4,7-8,13H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQPJOPMBKRCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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